![molecular formula C5H12N2O B12850214 3-(Aminomethyl)-1-methylazetidin-3-ol CAS No. 1550874-80-0](/img/structure/B12850214.png)
3-(Aminomethyl)-1-methylazetidin-3-ol
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Overview
Description
3-(Aminomethyl)-1-methylazetidin-3-ol is a chemical compound with a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methylazetidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with 1-methylazetidin-3-one.
Aminomethylation: The key step involves the introduction of an aminomethyl group. This can be achieved through reductive amination, where formaldehyde and a suitable amine are used in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis might involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Continuous Flow Reactors: To improve efficiency and yield, continuous flow reactors might be employed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidinone derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
3-(Aminomethyl)-1-methylazetidin-3-ol has been investigated for its potential as a lead compound in drug development. Its structure allows it to interact with various biological targets, making it a candidate for:
- Antiviral Agents : Research indicates that derivatives of azetidine compounds can inhibit viral proteases, suggesting potential applications in antiviral therapies .
- Anticancer Drugs : The compound's ability to modulate enzyme activity positions it as a candidate for developing inhibitors targeting cancer pathways .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including:
- Reactions with Amines : The introduction of aminomethyl groups can enhance the biological activity of azetidine derivatives.
- Cyclization Reactions : Utilizing cycloaddition techniques can yield modified compounds with improved pharmacological properties .
Case Study 1: Antiviral Activity
In a study examining the noncovalent inhibition of viral proteases, compounds similar to this compound were found to exhibit significant inhibitory effects on the papain-like protease. These findings highlight the compound's potential in developing antiviral therapeutics .
Case Study 2: Anticancer Research
Another investigation focused on the interaction of azetidine derivatives with kinases involved in cancer signaling pathways. The study demonstrated that modifications to the azetidine structure could enhance binding affinity and selectivity towards specific kinase targets, indicating a promising direction for anticancer drug development .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Azetidin-3-ol | Basic azetidine structure | Lacks substituents |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol | Methyl substitution | Different pharmacological properties |
4-Aminoazetidine | Amino group at different position | Varies biological activity |
This table illustrates how structural modifications can influence the biological activities of azetidine derivatives, emphasizing the importance of this compound's unique features.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1-methylazetidin-3-ol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound might bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an azetidine ring.
1-Methylazetidin-3-one: Lacks the aminomethyl group, making it less versatile in reactions.
Uniqueness
3-(Aminomethyl)-1-methylazetidin-3-ol is unique due to its combination of an azetidine ring with an aminomethyl group, providing a distinct set of chemical properties and
Biological Activity
3-(Aminomethyl)-1-methylazetidin-3-ol is a compound belonging to the azetidine family, characterized by its unique bicyclic structure. The presence of an aminomethyl substituent on the azetidine ring enhances its potential biological activity, making it of interest in medicinal chemistry and therapeutic applications.
- Molecular Formula : C5H12N2O
- SMILES Notation : CN1CC(C1)(CN)O
- InChI Key : DZIQWOFKGBGWOD-UHFFFAOYSA-N
The structure of this compound allows for various chemical interactions that can be harnessed in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various molecular targets. Key areas of biological activity include:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics against resistant bacterial strains.
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to inhibit specific kinases involved in cancer pathways, suggesting a role in targeted cancer therapy .
- Neuroprotective Effects : Some derivatives of azetidine compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanism of action for this compound involves its interaction with biological receptors and enzymes. These interactions can modulate various signaling pathways, impacting cellular processes such as proliferation and apoptosis.
Study 1: Antimicrobial Activity
A study assessing the antimicrobial properties of azetidine derivatives found that compounds with similar structures to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µg/mL for certain derivatives, indicating potent activity .
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several azetidine derivatives and tested their efficacy against various cancer cell lines. One derivative showed IC50 values below 10 µM against breast and lung cancer cell lines, suggesting a strong potential for further development .
Study 3: Neuroprotective Potential
Research exploring neuroprotective effects indicated that certain azetidine derivatives could inhibit neuronal apoptosis induced by oxidative stress. The compound's ability to modulate signaling pathways involved in cell survival presents a promising avenue for treating neurodegenerative disorders .
Data Table: Biological Activities Overview
Properties
CAS No. |
1550874-80-0 |
---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methylazetidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-3-5(8,2-6)4-7/h8H,2-4,6H2,1H3 |
InChI Key |
DZIQWOFKGBGWOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CN)O |
Origin of Product |
United States |
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